1-Nitroso-3,5-dimethyladamantane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

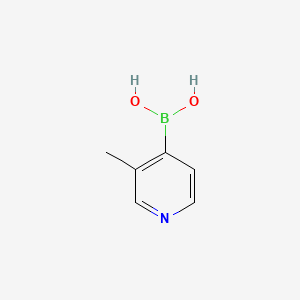

1-Nitroso-3,5-dimethyladamantane, also known as NDMA, is a chemical compound that belongs to the group of adamantane derivatives . It is a pale yellow solid crystalline powder with a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .

Synthesis Analysis

A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .Molecular Structure Analysis

The molecular formula of 1-Nitroso-3,5-dimethyladamantane is C12H19NO . It has a molecular weight of 193.29 . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis

1-Nitroso-3,5-dimethyladamantane is a pale yellow solid crystalline powder . It has a molecular formula of C12H17NO and a molecular weight of 191.28 g/mol . NDMA is highly soluble in organic solvents such as ethanol, acetone, and chloroform, but poorly soluble in water .科学的研究の応用

Synthesis and Chemical Properties

Research into nitroso and nitro compounds, such as the study on the Structure, Synthesis, and Properties of Some Persubstituted 1,2-Dinitroethanes by Kai et al. (1982), explores the synthesis and properties of compounds with nitro and nitroso groups, which are chemically related to 1-Nitroso-3,5-dimethyladamantane. These studies often focus on understanding the molecular conformations, bond lengths, and the effects of substituents on the chemical behavior of these compounds (Kai et al., 1982).

Catalytic Applications

In the realm of catalysis, compounds structurally similar to 1-Nitroso-3,5-dimethyladamantane have been used as precursors or intermediates. For example, Enantioselective Michael additions of nitromethane by Itoh & Kanemasa (2002) show how nitro compounds can be effectively catalyzed to produce high yields of enantiomerically enriched products. These reactions demonstrate the utility of such compounds in synthetic organic chemistry, particularly in achieving selective synthesis of complex molecules (Itoh & Kanemasa, 2002).

Photochemical and Oxidation Reactions

Studies like Photoinitiated oxidation of 1,3-dimethyladamantane by Nekhayev et al. (1995) investigate the oxidation reactions of adamantane derivatives in the presence of metal complexes. These reactions are crucial for understanding the reactivity and potential applications of adamantane-based compounds, including those with nitroso groups, in various chemical transformations and as potential catalysts or reactants in organic synthesis (Nekhayev et al., 1995).

Spin Trapping and Radical Chemistry

The study on Spin trapping of superoxide and hydroxyl radicals by Turner & Rosen (1986) highlights the relevance of nitroso compounds in the detection and characterization of free radicals through spin trapping techniques. This area of research is essential for understanding the role of free radicals in chemistry and biology, and compounds like 1-Nitroso-3,5-dimethyladamantane could potentially be explored for their utility in spin trapping applications (Turner & Rosen, 1986).

作用機序

1-Nitroso-3,5-dimethyladamantane is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s . It is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It was found that the physiological receptor functions of NMDAR were unhindered by memantine and selectively block ion channels under pathological conditions, and thus maintain an optimal level of NMDA .

Safety and Hazards

1-Nitroso-3,5-dimethyladamantane is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) . NDMA exposure can occur through inhalation, ingestion, or skin contact. It is known to cause liver damage, respiratory distress, and other adverse health effects .

特性

IUPAC Name |

1,3-dimethyl-5-nitrosoadamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13-14/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHXMTWSWALMTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitroso-3,5-dimethyladamantane | |

CAS RN |

1262583-10-7 |

Source

|

| Record name | 1-Nitroso-3,5-dimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262583107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROSO-3,5-DIMETHYLADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTI71S2X1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)